molecular formula C18H21BrFNO B2853467 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 380643-13-0

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2853467
CAS No.: 380643-13-0
M. Wt: 366.274
InChI Key: CMBHHFIAUUSMJL-UHFFFAOYSA-N
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Description

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a bromoadamantane moiety and a fluorophenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Bromination of Adamantane: Adamantane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromoadamantane.

    Acylation Reaction: The 3-bromoadamantane is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Employed in biochemical assays to study interactions with proteins or other biomolecules.

    Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromoadamantane moiety can enhance lipophilicity and membrane permeability, while the fluorophenylacetamide group can contribute to binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide
  • 2-(3-iodoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
  • 2-(3-bromoadamantan-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the combination of the bromoadamantane and fluorophenylacetamide groups, which confer distinct chemical and physical properties. The presence of bromine and fluorine atoms can influence reactivity, stability, and biological activity, making this compound particularly valuable for specific applications.

Biological Activity

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, identified by its CAS number 380643-13-0, is a synthetic organic compound notable for its unique structure comprising a bromoadamantane moiety and a fluorophenylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrFNO. Its structure can be represented as follows:

C15H16BrFNO\text{C}_{15}\text{H}_{16}\text{Br}\text{F}\text{N}\text{O}

This compound's unique features, such as the presence of bromine and fluorine, significantly influence its chemical reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

The compound is believed to interact with specific receptors or enzymes, modulating their activity. The bromoadamantane component enhances lipophilicity and membrane permeability, which may facilitate better interaction with biological targets. The fluorophenylacetamide group contributes to binding specificity and affinity, making it a promising candidate for drug development.

Pharmacological Studies

Research has indicated that compounds structurally similar to this compound exhibit significant interactions with sigma receptors, particularly sigma(1) and sigma(2) receptors. These receptors are implicated in various neurological processes and cancer biology.

Table 1: Summary of Biological Activities

Activity TypeObservations
Sigma Receptor BindingHigh affinity for sigma(1) and sigma(2) receptors
Antitumor ActivityPotential use in imaging agents for tumor detection
Neuroprotective EffectsPossible modulation of neurodegenerative pathways

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

  • Biodistribution Studies : Research involving radiolabeled derivatives has shown that these compounds can serve as effective imaging agents for tumors, demonstrating a high tumor-to-background ratio when targeting sigma receptors in vivo .
  • Anticancer Potential : In vivo studies have indicated that blocking sigma(1) receptors enhances the efficacy of certain radiotracers in tumor imaging, suggesting that compounds like this compound could be developed into therapeutic agents .

Comparative Analysis

When compared to similar compounds, such as 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide, the presence of bromine in this compound appears to confer distinct advantages in terms of receptor binding affinity and biological activity.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundBromine enhances lipophilicityHigh affinity for sigma receptors
2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamideChlorine has less impact on lipophilicityModerate receptor affinity

Properties

IUPAC Name

2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHHFIAUUSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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